![molecular formula C11H22N2O3 B567214 Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1207853-53-9](/img/structure/B567214.png)
Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is often used in the field of chemistry for various purposes.
Molecular Structure Analysis
The molecular structure of Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains functional groups such as an amino group (-NH2), a carboxylate ester group (-COOC(CH3)3), and a methoxymethyl group (-CH2OCH3) .
Physical And Chemical Properties Analysis
Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has a molecular weight of 230.30 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 230.16304257 g/mol . The topological polar surface area is 64.8 Ų . The compound has a complexity of 250 .
properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADLKHOAYNHPG-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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